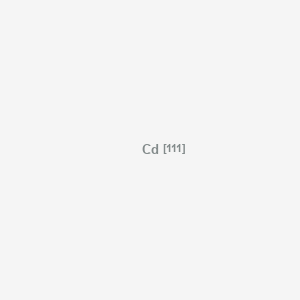

Cadmium-111

Übersicht

Beschreibung

Cadmium-111 is a stable isotope of cadmium with an atomic number of 48 and a mass number of 111. It is one of the naturally occurring isotopes of cadmium, comprising approximately 12.8% of natural cadmium . Cadmium is a soft, malleable, and ductile metal with a silvery-white appearance. It is chemically similar to zinc but is denser and softer. This compound is particularly significant in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadmium-111 can be produced through the irradiation of natural cadmium or natural tin targets in a charged particle accelerator. The process involves bombarding the target with protons or alpha particles, leading to the formation of this compound . The irradiated target is then subjected to radiochemical separation to isolate this compound. This separation can be achieved using various methods such as ion exchange, solvent extraction, and solid-phase extraction chromatography .

Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product of zinc refining. The primary zinc ore, zinc blende (zinc sulfide), contains small quantities of cadmium. During the roasting process to convert zinc sulfide to zinc oxide, cadmium becomes concentrated in the fumes. These fumes are then treated through a series of steps to obtain cadmium with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Cadmium-111 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form cadmium(II) oxide (CdO).

Reduction: this compound can be reduced from its oxide form using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions with halogens to form cadmium halides, such as cadmium chloride (CdCl₂).

Major Products:

Oxidation: Cadmium(II) oxide (CdO)

Reduction: Metallic cadmium (Cd)

Substitution: Cadmium halides (e.g., CdCl₂)

Wissenschaftliche Forschungsanwendungen

Cadmium-111 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology:

- Employed in biological studies to investigate the behavior of cadmium in biological systems.

Medicine:

- This compound is used in nuclear medicine for diagnostic purposes. It is often used in conjunction with indium-111 for radiolabeling leukocytes to detect inflammatory processes .

Industry:

Wirkmechanismus

Cadmium-111 exerts its effects primarily through its interactions with biological molecules and cellular components. When used in nuclear medicine, this compound is often produced from the decay of indium-111. Indium-111 decays by isomeric transition and electron capture to this compound, emitting gamma rays that can be detected using a gamma camera . This property makes this compound useful for imaging and diagnostic purposes.

Vergleich Mit ähnlichen Verbindungen

Cadmium-112: Another stable isotope of cadmium, comprising about 24.1% of natural cadmium.

Cadmium-113: A stable isotope with a lower natural abundance compared to cadmium-111.

This compound’s uniqueness lies in its specific use in diagnostic imaging and its stable nature, making it a valuable tool in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

cadmium-111 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSMKKIYDKNTQ-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[111Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931838 | |

| Record name | (~111~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.904184 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14336-64-2 | |

| Record name | Cadmium, isotope of mass 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~111~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)